molecular formula C8H9BrN2O2 B577909 N-(5-bromo-2-methoxypyridin-3-yl)acetamide CAS No. 1257553-90-4

N-(5-bromo-2-methoxypyridin-3-yl)acetamide

Cat. No. B577909
M. Wt: 245.076
InChI Key: QUYRNQHUIOWPCS-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxypyridin-3-yl)acetamide is a chemical compound with the molecular formula C8H9BrN2O2. It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

The synthesis of N-(5-bromo-2-methoxypyridin-3-yl)acetamide involves the acetylation of amines . It is used as a general chemical reagent in the synthesis of pharmaceutically active compounds and inhibitors . It is also used in the production of b-Raf inhibitors for the treatment of cancer .


Molecular Structure Analysis

The asymmetric unit of the title compound, C7H7BrN2O, contains two molecules, in one of which the methyl H atoms are disordered over two orientations in a 0.57 (3):0.43 (3) ratio. The dihedral angles between the pyridine rings and the acetamide groups are 7.27 (11) and 8.46 (11)° .


Chemical Reactions Analysis

N-(5-bromo-2-methoxypyridin-3-yl)acetamide binds to specific receptors in the body, which leads to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.


Physical And Chemical Properties Analysis

N-(5-bromo-2-methoxypyridin-3-yl)acetamide has a molecular weight of 245.076. Its physical properties include a refractive index n20/D of 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application in Medicinal Chemistry and Organic Synthesis

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry and Organic Synthesis .

Comprehensive and Detailed Summary of the Application

“N-(5-bromo-2-methoxypyridin-3-yl)acetamide” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These pyridine derivatives have potential applications in medicinal chemistry, organic synthesis, and catalysis.

Detailed Description of the Methods of Application or Experimental Procedures

The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via “N-(5-bromo-2-methylpyridin-3-yl)acetamide” with several arylboronic acids is used to produce these novel pyridine derivatives . The reaction is palladium-catalyzed .

Thorough Summary of the Results or Outcomes Obtained

The Suzuki cross-coupling reaction resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for these pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Biological Activities of Pyridine Compounds

Specific Scientific Field

This compound is used in the field of Pharmacology .

Comprehensive and Detailed Summary of the Application

Pyridine compounds, including those derived from “N-(5-bromo-2-methoxypyridin-3-yl)acetamide”, have a number of biological activities .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific biological activity being investigated. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activity .

Thorough Summary of the Results or Outcomes Obtained

Pyridine compounds have been found to have anti-tumor , anti-viral , anti-microbial , anti-diabetic , anti-leishmanial , and anti-oxidant activities. The specific results or outcomes would depend on the specific compound and biological activity being investigated .

Safety And Hazards

N-(5-bromo-2-methoxypyridin-3-yl)acetamide is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P302 + P352 - P305 + P351 + P338, suggesting that if on skin, wash with plenty of water, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-5(12)11-7-3-6(9)4-10-8(7)13-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYRNQHUIOWPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732512
Record name N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-methoxypyridin-3-yl)acetamide

CAS RN

1257553-90-4
Record name N-(5-Bromo-2-methoxypyridin-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5-bromo-2-methoxy-3-nitro-pyridine (Stage 63.1.4, 450 mg, 1.93 mmol) and tin dichloride (1.465 mg, 7.72 mmol) in EtOAc (30 ml) was refluxed for 3 h. The reaction mixture was evaporated to dryness and then quenched with cold 3 M aqueous NaOH (50 ml) and CH2Cl2 (50 ml) and stirred for 3 h at rt. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with 30 ml sat. aqueous NaHCO3, dried over Na2SO4, filtered and evaporated. The crude product was dry loaded on silica gel and purified by MPLC (CH2Cl2/MeOH 0% to 4%) to give after evaporation the title compound as an off-white solid (HPLC: tR 2.72 min (Method A); M+H=245, 247 MS-ES).
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450 mg
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30 mL
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Synthesis routes and methods II

Procedure details

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